Cas no 2385390-69-0 (2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid)
2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2385390-69-0
- 2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- EN300-6735542
- 2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
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- Inchi: 1S/C11H12F3N3O4/c1-10(2,3)21-9(20)17-8-15-4-5(7(18)19)6(16-8)11(12,13)14/h4H,1-3H3,(H,18,19)(H,15,16,17,20)
- InChI Key: GFHQSNJKLSVIEB-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C=NC(=N1)NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 307.07799036g/mol
- Monoisotopic Mass: 307.07799036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 101Ų
2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6735542-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
| Enamine | EN300-6735542-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
| Enamine | EN300-6735542-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
| Enamine | EN300-6735542-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
| Enamine | EN300-6735542-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
| Enamine | EN300-6735542-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
| Enamine | EN300-6735542-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
| Enamine | EN300-6735542-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
2385390-69-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 |
2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Comprehensive Overview
The compound 2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, identified by the CAS number 2385390-69-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrimidine ring system with specific substituents that confer unique chemical and biological properties.
The pyrimidine ring serves as the core structure, with substituents at positions 2, 4, and 5. At position 2, there is an amino group protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This protection ensures stability during synthesis and facilitates further modifications. The trifluoromethyl group at position 4 introduces electron-withdrawing effects, enhancing the molecule's reactivity and potentially influencing its pharmacokinetic properties. Finally, the carboxylic acid group at position 5 adds acidity and can participate in hydrogen bonding, which is crucial for bioavailability and target binding.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anticancer agents. Pyrimidine derivatives are known to inhibit various enzymes and receptors involved in cancer progression. For instance, research has shown that this compound exhibits selective inhibition against certain kinases, which are key players in cell signaling pathways. Additionally, its trifluoromethyl substituent enhances lipophilicity, improving its ability to cross cellular membranes and bind to target proteins.
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. The use of protecting groups like Boc ensures precise control over the reaction pathways, enabling the formation of complex structures with high purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable.
In terms of pharmacokinetics, this compound demonstrates favorable properties such as moderate solubility and permeability, which are essential for oral bioavailability. Preclinical studies have shown that it exhibits low toxicity in animal models, suggesting a promising safety profile for potential clinical applications. Furthermore, its ability to modulate specific biological targets makes it a candidate for personalized medicine approaches, where drugs are tailored to individual genetic profiles.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed its binding affinity towards key therapeutic targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on its electronic structure and reactivity, aiding in the design of more potent analogs.
In conclusion, 2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)pyrimidine-5-carboxylic acid represents a promising molecule with extensive potential in drug development. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound may pave the way for innovative therapeutic strategies in oncology and beyond.
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